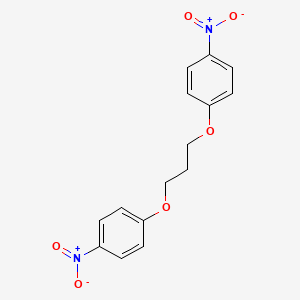
1,3-Bis-(p-nitrophenoxy)propane
Overview
Description
1,3-Bis-(p-nitrophenoxy)propane is a chemical compound with the linear formula C15H14N2O6 . It has a molecular weight of 318.289 .
Molecular Structure Analysis
Single crystal X-ray diffraction analysis reveals that the molecule in the solid state packs in the monoclinic P 2/n space group with crystal cell parameters a = 17.465 (5) Å, b = 4.8433 (13) Å, c = 17.610 (5) Å, β = 100.290 (6)º, V = 1465.6 (7) Å 3, D calc = 1.442 g/cm −3 . Two half-molecules are located in the asymmetric unit which are each completed by twofold symmetry making Z = 4, Z′ = 1 .Scientific Research Applications
Synthesis and Crystal Structure of 1,3-Bis(p-nitrophenoxy)propane
1,3-Bis(p-nitrophenoxy)propane has been synthesized through nucleophilic substitution and its crystal structure has been determined via single crystal X-ray diffraction analysis. The compound packs in the monoclinic P2/n space group with specific crystal cell parameters and densities, indicating its potential for various applications in material science and chemistry (Rafique et al., 2009).
New Poly(Amide-Imide)s Based on 1,3-Bis[4,4′-(Trimellitimido) Phenoxy] Propane
This research involves the synthesis of new poly(amide-imide)s using 1,3-Bis[4,4′-(trimellitimido) phenoxy] propane as a monomer. These polymers exhibit high yields, inherent viscosities, and have been characterized for their thermal properties, making them useful in areas like material engineering and polymer science (Faghihi et al., 2011).
Synthesis Method of 2,2'-bis[4-(4-aminophenoxy)phenyl]propane
Possible Role of Laccase in Bioremediation of Bisphenol A
Bisphenol A, closely related to 1,3-Bis(p-nitrophenoxy)propane, is used in various industrial applications. This study investigates the use of laccase from Fusarium incarnatum for the bioremediation of Bisphenol A in non-aqueous media. Such bioremediation techniques are crucial in addressing environmental concerns associated with industrial chemicals (Chhaya & Gupte, 2013).
In Vitro Molecular Mechanisms of Bisphenol A Action
This paper, while focused on Bisphenol A, provides significant insights into the in vitro mechanisms of action of similar compounds like 1,3-Bis(p-nitrophenoxy)propane. Understanding these mechanisms is key in assessing their impact on human health and the environment (Wetherill et al., 2007).
Synthesis, Characterization, and Thermal Properties of New Organosoluble Poly(Ester-Imide)s
This study discusses the synthesis and characterization of aromatic poly(ester-imide)s with 1,3-bis[4-aminophenoxy]propane moieties. The research highlights the solubility and thermal properties of these polymers, which are relevant in high-performance material applications (Faghihi et al., 2010).
Safety and Hazards
Future Directions
There has been interest in diphenoxypropane and structurally similar compounds as model compounds for oligomer liquid crystals . Several aryl halide, aldehyde, ether, nitrile, and amino derivatives of the parent diphenoxyproprane have also been reported . These suggest that diphenoxypropane derivatives have potential as monomeric synthons for new polymeric materials . Aryl-nitro compounds are common precursors for amines after reduction . Diamino compounds when condensed with diacid chlorides give the corresponding polyamides . In order to overcome insolubility of aromatic polyamides in organic solvents, flexible groups can be introduced by incorporating alkyl/ether linkages in the monomer that persist into the final polymer . In addition to enhanced solubility, the incorporation of alkyl/ether linkages generally imparts other desirable physical properties such as improved processability and increased toughness of the polymers without decreasing thermal stability . Soluble polyamides have the added advantage of being more amenable to physical and chemical characterization by common solution-based techniques such as NMR and laser light scattering . Such soluble polymers can also be utilized for nanocomposite preparation using sol–gel and solution intercalation techniques .
properties
IUPAC Name |
1-nitro-4-[3-(4-nitrophenoxy)propoxy]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O6/c18-16(19)12-2-6-14(7-3-12)22-10-1-11-23-15-8-4-13(5-9-15)17(20)21/h2-9H,1,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXLFOWPHMXKCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCCCOC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20292465 | |
| Record name | 1,3-Bis-(p-nitrophenoxy)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20292465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis-(p-nitrophenoxy)propane | |
CAS RN |
3722-79-0 | |
| Record name | 1,1′-[1,3-Propanediylbis(oxy)]bis[4-nitrobenzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3722-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 82953 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003722790 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC82953 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82953 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Bis-(p-nitrophenoxy)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20292465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-BIS(4-NITROPHENOXY)PROPANE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[R(R*,R*)]-2-Amino-1-[p-(methylthio)phenyl]propane-1,3-diol](/img/structure/B3051862.png)





![Ethanol, 2,2'-[oxybis(methylenethio)]bis-](/img/structure/B3051873.png)
![10-[3-(4-Methylpiperazin-1-yl)propyl]phenothiazin-2-amine](/img/structure/B3051874.png)




